CNQX

Übersicht

Beschreibung

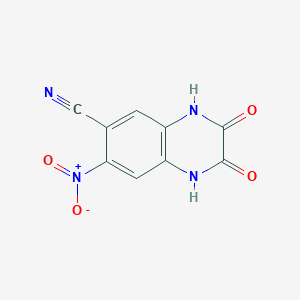

6-Cyano-7-nitroquinoxaline-2,3-dione is a chemical compound known for its role as a potent and competitive antagonist of AMPA and kainate receptors. It is often used in scientific research to study excitatory synaptic transmission and has applications in neuropharmacology due to its ability to block specific glutamate receptors .

Vorbereitungsmethoden

The synthesis of 6-Cyano-7-nitroquinoxaline-2,3-dione typically involves the reaction of appropriate quinoxaline derivatives with nitrating agents under controlled conditions. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high purity and yield .

Analyse Chemischer Reaktionen

6-Cyano-7-nitroquinoxaline-2,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

Substitution: The cyano and nitro groups can participate in substitution reactions, often using reagents like nucleophiles or electrophiles.

Wissenschaftliche Forschungsanwendungen

Mechanistic Insights into Neurotransmission

CNQX is primarily employed to dissect the roles of AMPA and kainate receptors in synaptic transmission. By selectively blocking these receptors, researchers can elucidate the contributions of excitatory neurotransmission in various neural circuits.

Case Study: Thalamic Neurons

A study demonstrated that this compound application in rat thalamic reticular nucleus (TRN) neurons resulted in significant depolarization, indicating its effectiveness in modulating excitatory inputs. The results showed that this compound-mediated depolarization averaged 5.0 ± 2.2 mV, highlighting its role in neurotransmission dynamics .

Electrophysiological Applications

This compound is extensively used in electrophysiological experiments to isolate specific synaptic currents. Its ability to inhibit AMPA receptors allows researchers to study GABAergic transmission independently.

Data Table: Electrophysiological Effects of this compound

Behavioral Studies and Neuropharmacology

In behavioral neuroscience, this compound is utilized to investigate the effects of glutamatergic signaling on learning and memory processes.

Case Study: Cognitive Impairment

Research involving kynurenic acid and its interactions with this compound has provided insights into cognitive processes affected by glutamate signaling. Kynurenic acid microinjection alongside this compound demonstrated significant modulation of behavioral responses in animal models .

Therapeutic Implications

The antagonistic properties of this compound have potential therapeutic implications, particularly in conditions characterized by excitotoxicity, such as stroke or neurodegenerative diseases.

Case Study: Ischemic Models

In models of focal cerebral ischemia, this compound has been shown to facilitate recovery by inhibiting excessive excitatory signaling that contributes to neuronal damage . This suggests a protective role for this compound in neuroprotection strategies.

Research Methodologies Utilizing this compound

This compound is often used in conjunction with other pharmacological agents to dissect complex neural interactions.

Experimental Protocols

- In vitro Studies: this compound is applied to cultured neurons to assess synaptic responses.

- In vivo Studies: Microinjections into specific brain regions allow for localized effects on behavior and physiology.

- Electrophysiological Recordings: Used to measure changes in synaptic currents and neuronal firing patterns.

Wirkmechanismus

6-Cyano-7-nitroquinoxaline-2,3-dione exerts its effects by competitively antagonizing AMPA and kainate receptors. It binds to these receptors, preventing the activation by glutamate, which is a key neurotransmitter in excitatory synaptic transmission. This blockade results in the inhibition of excitatory signals, which can be useful in studying various neurological conditions .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 6-Cyano-7-nitroquinoxaline-2,3-dione include:

DNQX (6,7-dinitroquinoxaline-2,3-dione): Another potent AMPA receptor antagonist with similar applications.

NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline): Known for its selectivity towards AMPA receptors.

CNQX (6-cyano-7-nitroquinoxaline-2,3-dione): Often used interchangeably with 6-Cyano-7-nitroquinoxaline-2,3-dione in research.

The uniqueness of 6-Cyano-7-nitroquinoxaline-2,3-dione lies in its specific binding affinity and competitive antagonism of both AMPA and kainate receptors, making it a versatile tool in neuropharmacological research .

Biologische Aktivität

CNQX, or 6-Cyano-7-nitroquinoxaline-2,3-dione, is a potent and selective antagonist of non-NMDA glutamate receptors, specifically targeting AMPA and kainate receptors. Its biological activity has been extensively studied due to its relevance in neuropharmacology, particularly in the context of synaptic transmission and neuroprotection.

This compound primarily acts as a competitive antagonist at AMPA and kainate receptors, with IC50 values of approximately 0.3 µM and 1.5 µM, respectively . Additionally, it exhibits antagonistic properties at the glycine modulatory site on the NMDA receptor complex (IC50 = 25 µM) and can isolate GABA_A receptor-mediated responses in various neuronal cultures .

Table 1: this compound Antagonistic Properties

| Receptor Type | IC50 Value (µM) | Notes |

|---|---|---|

| AMPA | 0.3 | Competitive antagonist |

| Kainate | 1.5 | Competitive antagonist |

| NMDA (glycine site) | 25 | Antagonist |

Neuroprotective Effects

Research indicates that this compound possesses neuroprotective effects, particularly in models of ischemia. It has been shown to inhibit seizure-like activity in hippocampal neurons, making it a valuable compound for studying excitotoxicity and neurodegenerative conditions . In a study involving cultured hippocampal neurons, this compound was found to induce internalization of AMPA receptors, which may contribute to its ability to modulate synaptic transmission and protect against excitotoxic damage .

Case Studies and Experimental Findings

-

Electrical Synaptic Transmission :

A study demonstrated that this compound could depress electrical synaptic transmission in cultured neurons by inducing internalization of AMPA-type glutamate receptors. This effect was blocked when co-applied with concanavalin A, suggesting that receptor internalization plays a significant role in its mechanism . -

Effects on GABAergic Transmission :

In experiments conducted on CA1 interneurons, this compound application resulted in increased frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) without altering their amplitude. This indicates that while this compound enhances GABA_A receptor-mediated transmission, it also depolarizes interneurons to firing threshold, thus modifying network properties within the hippocampus . -

Impact on Drug Self-Administration :

A study investigating the effects of this compound on nicotine self-administration in rats found that this compound significantly reduced nicotine intake during the maintenance phase but did not influence drug-seeking behavior after a period of forced abstinence. This suggests potential therapeutic applications for managing addiction behaviors .

Eigenschaften

IUPAC Name |

7-nitro-2,3-dioxo-1,4-dihydroquinoxaline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4N4O4/c10-3-4-1-5-6(2-7(4)13(16)17)12-9(15)8(14)11-5/h1-2H,(H,11,14)(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXVIAFEQBNEAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1NC(=O)C(=O)N2)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40893918 | |

| Record name | 6-Cyano-7-nitroquinoxaline-2,3-dioneCNQX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115066-14-3 | |

| Record name | 6-Cyano-7-nitroquinoxaline-2,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115066-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Cyano-7-nitroquinoxaline-2,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115066143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Cyano-7-nitroquinoxaline-2,3-dioneCNQX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CNQX | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYANQUIXALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OTE87SCCW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX)?

A1: 6-Cyano-7-nitroquinoxaline-2,3-dione acts as a potent and selective antagonist of AMPA/kainate receptors, a subtype of ionotropic glutamate receptors. [, ] These receptors play a crucial role in excitatory synaptic transmission throughout the brain. By binding to these receptors, this compound prevents glutamate from binding and activating them, effectively blocking the flow of ions and inhibiting neuronal excitation.

Q2: How does 6-Cyano-7-nitroquinoxaline-2,3-dione (this compound) affect synaptic transmission in the brain?

A2: 6-Cyano-7-nitroquinoxaline-2,3-dione selectively inhibits excitatory synaptic transmission mediated by AMPA/kainate receptors. [, , ] By blocking these receptors, this compound reduces the amplitude of excitatory postsynaptic potentials (EPSPs) and currents, thereby decreasing the likelihood of postsynaptic neuron firing.

Q3: What are the downstream consequences of blocking AMPA/kainate receptors with 6-Cyano-7-nitroquinoxaline-2,3-dione (this compound)?

A3: Blocking AMPA/kainate receptors with this compound has various downstream effects on neuronal activity and plasticity, including:

- Reduced neuronal excitability: []

- Suppression of long-term potentiation (LTP): [, ]

- Modulation of synaptic plasticity: [, , ]

- Altered neuronal network activity: []

- Protection against excitotoxicity: []

Q4: What is the significance of studying 6-Cyano-7-nitroquinoxaline-2,3-dione (this compound) in the context of neurological disorders?

A4: Given the crucial role of glutamate and its receptors in various neurological and psychiatric disorders, understanding the effects of this compound helps researchers investigate:

- Epilepsy: [, ] By suppressing neuronal excitability, this compound may have anticonvulsant properties.

- Parkinson's disease: [] Research suggests that dopamine denervation, a hallmark of Parkinson's disease, alters the sensitivity of striatal neurons to glutamate receptor activation, potentially influencing motor control.

- Pain: [, , ] this compound has been shown to modulate pain signaling pathways, particularly in models of chronic pain.

- Learning and Memory: [, ] By influencing synaptic plasticity, this compound affects learning and memory processes.

- Neurotoxicity: [, ] Excessive glutamate release contributes to neuronal damage in various conditions, and this compound can protect against this excitotoxicity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.